Cas no 65017-48-3 (3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide)
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide is a sulfone derivative with a brominated dihydrothiophene core, offering versatility as a synthetic intermediate in organic chemistry. Its reactive bromine substituent enables selective functionalization, making it valuable for cross-coupling reactions, nucleophilic substitutions, and cyclization processes. The sulfone moiety enhances stability while remaining amenable to further transformations. This compound is particularly useful in pharmaceutical and agrochemical research for constructing heterocyclic frameworks. Its well-defined structure ensures consistent reactivity, facilitating controlled modifications in complex synthesis pathways. Suitable for use under inert conditions, it is typically handled as a solid with moderate stability when stored appropriately.

65017-48-3 structure
商品名:3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide
- 3-BROMO-4-METHYL-2,3-DIHYDRO-1H-1LAMBDA6-THIOPHENE-1,1-DIONE
- 3-Brom-4-methyl-2,3-dihydro-thiophen-1,1-dioxid
- 3-bromo-4-methyl-2,3-dihydro-1
- 3-bromo-4-methyl-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- 3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide
- 3-bromo-4-methyl-2,3-dihydro-thiophene-1,1-dioxide
- 4-bromo-3-methyl-2-sulfolene
- AC1LBGFM
- AC1Q2OL4
- CTK5I9034
- F1068-0035
- AKOS016043875
- AKOS002663622
- 65017-48-3
- DEUTYJVGWAZEKM-UHFFFAOYSA-N
- CS-0282179
- EN300-235778
- 3-bromo-4-methyl-2,3-dihydro-1lambda6-thiophene-1,1-dione
- DB-366164
- 3-bromo-4-methyl-2,3-dihydro-1lambda-thiophene-1,1-dione
- 3-bromo-4-methyl-2,3-dihydro-1-thiophene-1,1-dione
- DTXSID10336665
- STL453509
-
- MDL: MFCD00196007
- インチ: InChI=1S/C5H7BrO2S/c1-4-2-9(7,8)3-5(4)6/h2,5H,3H2,1H3
- InChIKey: DEUTYJVGWAZEKM-UHFFFAOYSA-N
- ほほえんだ: CC1=CS(=O)(=O)CC1Br
計算された属性
- せいみつぶんしりょう: 209.93501
- どういたいしつりょう: 209.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- PSA: 34.14
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-235778-0.25g |
3-bromo-4-methyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |
65017-48-3 | 95% | 0.25g |
$670.0 | 2024-06-19 | |
Enamine | EN300-235778-0.05g |
3-bromo-4-methyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |
65017-48-3 | 95% | 0.05g |
$612.0 | 2024-06-19 | |
Life Chemicals | F1068-0035-5g |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide |
65017-48-3 | 95%+ | 5g |
$1119.0 | 2023-09-07 | |
Enamine | EN300-235778-2.5g |
3-bromo-4-methyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |
65017-48-3 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
Enamine | EN300-235778-0.5g |
3-bromo-4-methyl-2,3-dihydro-1lambda6-thiophene-1,1-dione |
65017-48-3 | 95% | 0.5g |
$699.0 | 2024-06-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1352849-2.5g |
3-Bromo-4-methyl-2,3-dihydrothiophene 1,1-dioxide |
65017-48-3 | 98% | 2.5g |
¥30844.00 | 2024-05-05 | |
Life Chemicals | F1068-0035-10g |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide |
65017-48-3 | 95%+ | 10g |
$1567.0 | 2023-09-07 | |
Life Chemicals | F1068-0035-2.5g |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide |
65017-48-3 | 95%+ | 2.5g |
$746.0 | 2023-09-07 | |
TRC | B227716-100mg |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-Dioxide |
65017-48-3 | 100mg |
$ 95.00 | 2022-06-07 | ||
Life Chemicals | F1068-0035-0.25g |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide |
65017-48-3 | 95%+ | 0.25g |
$336.0 | 2023-09-07 |
3-Bromo-4-methyl-2,3-dihydro-thiophene 1,1-dioxide 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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